molecular formula C6H11N3O B1427055 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1328640-82-9

5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No. B1427055
M. Wt: 141.17 g/mol
InChI Key: KJTMKVRSTYLHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various other chemical properties like acidity or basicity, stability, reactivity, etc.


Scientific Research Applications

Chemical Synthesis and Characterization

  • Three-Component Condensations : The compound is involved in three-component condensation reactions, leading to the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines, demonstrating its utility in creating diverse heterocyclic structures (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).

  • Synthesis and Characterization : It serves as a precursor in the synthesis of a range of pyrazole derivatives. The armed pyrazoles are structurally diverse and have been characterized through techniques like X-Ray crystallography and spectroscopy. These studies provide insights into the structural and electronic configuration of the compound and its derivatives (Titi et al., 2020).

  • Functional Pyrazole Derivatives : The compound is a critical starting material for the synthesis of 3,5-donor-substituted multifunctional pyrazole compounds. These compounds are used to assemble bimetallic complexes and have applications in the field of coordination chemistry (Röder et al., 2001).

  • Cytotoxicity Studies : Some derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines, highlighting its potential applications in medicinal chemistry and drug discovery (Hassan, Hafez, & Osman, 2014).

  • Corrosion Inhibition : Derivatives of the compound have been studied as corrosion inhibitors for metals, offering potential applications in materials science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Molecular Structure and Assembly

  • Supramolecular Assembly : The derivatives of the compound have been used to study supramolecular assembly, providing insights into molecular interactions and the formation of complex structures (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Antimicrobial Studies

  • Antimicrobial Agents : Novel derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the compound's relevance in the development of new antibacterial and antifungal agents (Raju et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling and storing it.


Future Directions

This involves predicting or suggesting further studies that can be done based on the current knowledge of the compound. This could include developing new synthetic routes, finding new applications, or studying its biological effects in more detail.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, multiple sources, including research articles, books, and databases, would need to be consulted. It’s also important to note that interpreting some of this information (like spectroscopic data or reaction mechanisms) requires specialized knowledge in chemistry. If you have specific questions about any of these aspects, feel free to ask! I’m here to help.


properties

IUPAC Name

5-(methoxymethyl)-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-5(4-10-2)3-6(7)8-9/h3H,4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTMKVRSTYLHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251941
Record name 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine

CAS RN

1328640-82-9
Record name 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1328640-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with 336a (4.0 g, 23 mmol), Pd/C (1.0 g), and ethanol (100 mL). The mixture was hydrogenated at room temperature for 15 h. It was then filtered and the filtrate was concentrated under reduced pressure to afford 336b as a yellow oil (3.3 g, 99%), which was used in the next step without further purification. MS-ESI: [M+H]+ 142.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 4
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.